BPKDi

PKD inhibitor cardiac hypertrophy cancer biology

BPKDi (bipyridyl PKD inhibitor, CAS 1201673-28-0) is a synthetic small-molecule ATP-competitive inhibitor of the protein kinase D (PKD) family, demonstrating potent activity against all three PKD isoforms (PKD1, PKD2, PKD3) with IC50 values in the low nanomolar range (1–9 nM). It is distinguished by its selectivity over closely related kinases in the CAMK superfamily, including PKCδ and PKCε, at concentrations up to 1 µM.

Molecular Formula C21H28N6O
Molecular Weight 380.5 g/mol
Cat. No. B606327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPKDi
SynonymsBPKDi; 
Molecular FormulaC21H28N6O
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
InChIKeyXNWDRALEEPGBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BPKDi: A Selective, Low-Nanomolar PKD Inhibitor for Cardiac Hypertrophy Research


BPKDi (bipyridyl PKD inhibitor, CAS 1201673-28-0) is a synthetic small-molecule ATP-competitive inhibitor of the protein kinase D (PKD) family, demonstrating potent activity against all three PKD isoforms (PKD1, PKD2, PKD3) with IC50 values in the low nanomolar range (1–9 nM) [1]. It is distinguished by its selectivity over closely related kinases in the CAMK superfamily, including PKCδ and PKCε, at concentrations up to 1 µM [2]. This profile makes BPKDi a critical tool compound for investigating PKD-mediated signaling, particularly in the context of pathological cardiac hypertrophy, where it effectively blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs [1].

Why BPKDi Cannot Be Replaced by a Generic 'PKD Inhibitor'


The term 'PKD inhibitor' encompasses a chemically diverse group of molecules with vastly different selectivity profiles, potencies, and off-target liabilities. Simply substituting one PKD inhibitor for another can lead to confounding biological results and misinterpretation of PKD's specific role [1]. For instance, early-generation inhibitors like Gö 6976 potently inhibit PKD but also target multiple PKC isoforms with high affinity, making it impossible to assign a phenotype solely to PKD inhibition [1]. In contrast, BPKDi's defined selectivity window over the CAMK superfamily, established through rigorous kinome profiling, allows for more precise mechanistic deconvolution in cellular assays [2]. Therefore, selecting BPKDi is a choice for target specificity and data reproducibility in PKD-focused research.

Quantitative Evidence for Choosing BPKDi: A Comparative Analysis


BPKDi's Potency Against All PKD Isoforms vs. Comparator CRT0066101

BPKDi is a pan-PKD inhibitor with IC50 values of 1 nM, 9 nM, and 1 nM for PKD1, PKD2, and PKD3, respectively. In contrast, the structurally distinct PKD inhibitor CRT0066101 exhibits an IC50 of 2 nM for PKD1 but has no reported activity against PKD2 and PKD3, limiting its utility in models where PKD2 or PKD3 may have functional roles [1][2].

PKD inhibitor cardiac hypertrophy cancer biology

BPKDi's Improved Selectivity Over PKC Family vs. Gö 6976

A key advantage of BPKDi over the early PKD inhibitor Gö 6976 is its superior selectivity for PKD over conventional PKC isoforms. At 1 µM, BPKDi demonstrates minimal activity against PKCδ and PKCε, two closely related kinases in the CAMK superfamily [1]. In stark contrast, Gö 6976 is a potent inhibitor of PKCα and PKCβ1 with IC50 values of 2-6 nM, and it also inhibits other kinases like CHK2 and JAK2, leading to significant off-target effects [2].

kinase selectivity PKD signaling target validation

BPKDi Effectively Blocks Pathological Cardiac Hypertrophy in a Cellular Model

In a functional cellular model of cardiac stress, BPKDi at a concentration of 1 µM significantly reduces phenylephrine (PE)-induced hypertrophy in isolated neonatal rat ventricular myocytes [1]. This is a key pathological event in heart failure. While other PKD inhibitors like CRT0066101 have shown efficacy in cancer models, BPKDi is specifically validated for this cardiac-relevant application, demonstrating a direct link between PKD inhibition and suppression of pro-hypertrophic gene programs [2].

cardiomyocyte hypertrophy HDAC nuclear export phenylephrine-induced stress

BPKDi Exhibits a Clean Kinome Profile with >1000-Fold Selectivity Window

When profiled at 1 µM against a panel of 50 representative kinases, BPKDi showed <50% inhibition of any kinase outside the PKD family, except for IKKβ (57% inhibition) [1]. This indicates a clean off-target profile. For context, the commonly used PKD inhibitor Gö 6976 shows >50% inhibition of multiple kinases at this concentration, including PKC isoforms and CHK2 [2]. This broad selectivity of BPKDi translates to an estimated >1000-fold selectivity window for PKD1 over other CAMK family kinases.

kinase profiling off-target activity specificity

Optimal Application Scenarios for BPKDi Based on Evidence


Investigating PKD-Specific Signaling in Cardiac Hypertrophy and Heart Failure

BPKDi is the ideal tool for dissecting PKD's role in cardiac hypertrophy. Its validation in a physiologically relevant cardiomyocyte model (PE-induced hypertrophy) and its ability to block HDAC5 nuclear export at 1 µM provide direct evidence for its utility in this field. Unlike less selective inhibitors, BPKDi can be used with confidence to attribute observed anti-hypertrophic effects specifically to PKD inhibition [1][2].

Deconvoluting PKD Function in Cancer Cell Signaling When PKC Inhibition is a Confounder

In cancer models where both PKD and PKC are implicated, BPKDi's high selectivity over PKCδ and PKCε is a critical advantage. This allows researchers to differentiate PKD-mediated effects on cell proliferation, migration, or apoptosis from those driven by PKC. This is in stark contrast to using tools like Gö 6976, which cannot discriminate between these pathways [3].

Defining Pan-PKD Requirements in Physiological and Pathological Processes

For studies aiming to understand the collective function of all three PKD isoforms, BPKDi is the preferred inhibitor due to its equipotent activity against PKD1, PKD2, and PKD3 (IC50 = 1, 9, 1 nM, respectively). This is particularly important in tissues or models where multiple PKD isoforms are expressed and may have redundant or compensatory roles, as using an isoform-selective inhibitor like CRT0066101 could lead to incomplete pathway inhibition [1][4].

Use as a High-Fidelity Control in Chemical Biology and Target Validation Studies

Given its clean kinome profile and well-documented selectivity, BPKDi serves as a high-quality positive control for PKD inhibition in chemical biology experiments. It can be used to benchmark the activity of novel PKD inhibitors or to validate the engagement of PKD in a specific phenotype observed from a phenotypic screen, providing a reliable baseline for comparison [2].

Technical Documentation Hub

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